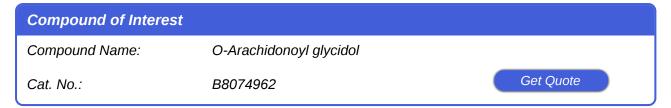


O-Arachidonoyl Glycidol: A Technical Guide to its Biological Activity and Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Arachidonoyl glycidol is a synthetic analog of the endocannabinoid 2-arachidonoylglycerol (2-AG). It serves as a valuable research tool for studying the endocannabinoid system (ECS) due to its inhibitory activity against key enzymes responsible for the degradation of endocannabinoids. This technical guide provides an in-depth overview of the biological activity, molecular targets, and experimental methodologies associated with **O-Arachidonoyl glycidol**.

Core Biological Activity

The primary biological activity of **O-Arachidonoyl glycidol** is the inhibition of serine hydrolases that are critical to the metabolism of endocannabinoids. Specifically, it targets monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH).[1] By inhibiting these enzymes, **O-Arachidonoyl glycidol** effectively increases the endogenous levels of 2-AG and anandamide (AEA), respectively, thereby potentiating endocannabinoid signaling. This modulation of the ECS makes **O-Arachidonoyl glycidol** a subject of interest for investigating the therapeutic potential of enhanced endocannabinoid tone in various physiological and pathological processes.

Molecular Targets and Quantitative Data



O-Arachidonoyl glycidol exhibits inhibitory activity against both MAGL and FAAH. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for **O-Arachidonoyl glycidol** against its primary molecular targets.

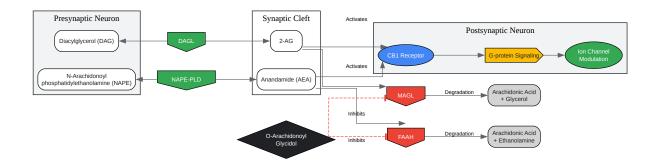
Target Enzyme	Substrate Used in Assay	Tissue/Cell Source	IC50 (µM)	Reference
Monoacylglycerol Lipase (MAGL)	2-Oleoylglycerol	Cytosolic fraction of rat cerebella	4.5	[1]
Monoacylglycerol Lipase (MAGL)	2-Oleoylglycerol	Membrane fraction of rat cerebella	19	[1]
Fatty Acid Amide Hydrolase (FAAH)	Arachidonoyl ethanolamide	Membrane fraction of rat cerebella	12	[1]

While **O-Arachidonoyl glycidol** is primarily characterized as a dual inhibitor of MAGL and FAAH, comprehensive off-target screening data is not extensively available in the public domain. The majority of published research focuses on its activity within the endocannabinoid system.

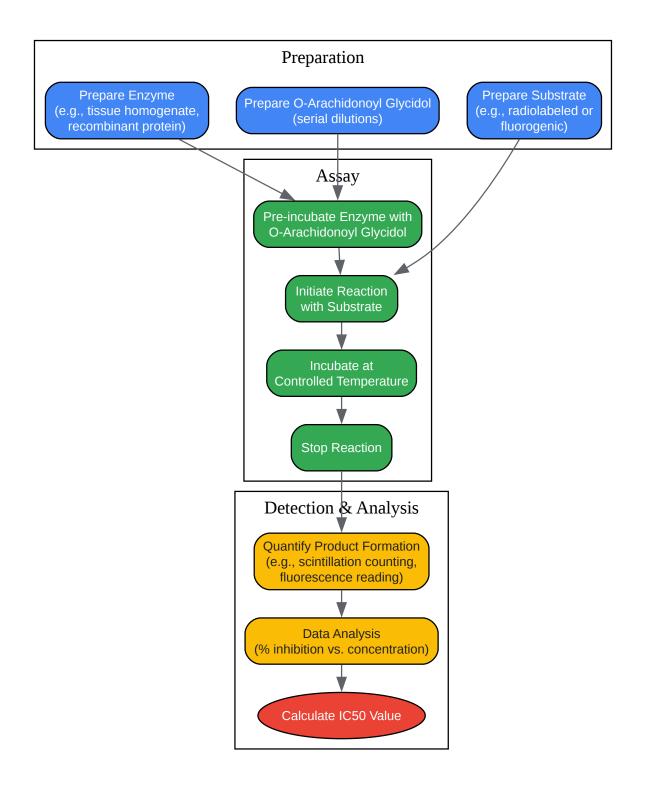
Signaling Pathways

O-Arachidonoyl glycidol exerts its influence on the endocannabinoid signaling pathway by preventing the degradation of the primary endocannabinoid ligands, anandamide (AEA) and 2-arachidonoylglycerol (2-AG). This leads to an accumulation of these neurotransmitters in the synaptic cleft, resulting in enhanced activation of cannabinoid receptors, primarily CB1 and CB2.









Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. caymanchem.com [caymanchem.com]
- To cite this document: BenchChem. [O-Arachidonoyl Glycidol: A Technical Guide to its Biological Activity and Molecular Targets]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8074962#biological-activity-and-targets-of-o-arachidonoyl-glycidol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com